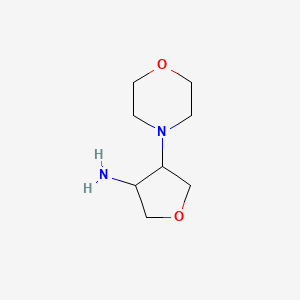

4-Morpholinotetrahydrofuran-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Morpholinotetrahydrofuran-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a molecular formula of C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is part of the morpholine family, which is known for its presence in various biologically active molecules and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinotetrahydrofuran-3-amine typically involves the use of 1,2-amino alcohols and their derivatives. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Another approach involves the intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization of simple amino diols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above but optimized for higher yields and cost-effectiveness. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholinotetrahydrofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacing one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-Morpholinotetrahydrofuran-3-amine is utilized as:

- A building block for synthesizing complex organic molecules and heterocycles.

- A precursor for creating various derivatives that can exhibit different chemical properties and reactivities.

Biology

The compound is being investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest it may inhibit the growth of certain pathogens.

- Antiviral Activity : Research indicates possible efficacy against viral infections, making it a candidate for further investigation in antiviral drug development.

Medicine

In medical research, this compound shows promise in:

- Drug Development : It is explored for formulating new therapeutic agents targeting various diseases.

- Mechanism of Action Studies : The compound may interact with specific enzymes or receptors, modulating biological pathways relevant to disease processes.

Industrial Applications

This compound is also significant in industrial contexts:

- Used in the production of pharmaceuticals due to its ability to participate in various chemical reactions.

- Its unique properties make it an essential component in synthesizing biologically active compounds.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted applications of this compound:

- Antiviral Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting viral replication in vitro, suggesting potential for developing new antiviral therapies .

- Antimicrobial Activity : Investigations into its antimicrobial properties revealed that it could effectively inhibit certain bacterial strains, indicating its potential use as an antimicrobial agent .

- Drug Development : Ongoing research is focused on modifying the compound’s structure to enhance its pharmacological properties and reduce side effects associated with existing treatments .

Wirkmechanismus

The mechanism of action of 4-Morpholinotetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Morpholinotetrahydrofuran-3-amine include other morpholine derivatives and heterocyclic amines. Examples include:

Morpholine: A simpler analog with a similar ring structure.

Tetrahydrofuran: A related compound with a furan ring but lacking the morpholine moiety.

Uniqueness

This compound is unique due to its combined morpholine and tetrahydrofuran structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .

Biologische Aktivität

4-Morpholinotetrahydrofuran-3-amine, also referred to as trans-4-Morpholinotetrahydrofuran-3-amine dihydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine, supported by relevant data and findings.

Chemical Structure and Synthesis

This compound has the molecular formula C8H18Cl2N2O2. The synthesis typically involves the reaction of morpholine with tetrahydrofuran-3-amine under acidic conditions to form the dihydrochloride salt. This process can be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, influencing various cellular processes. The exact pathways involved are context-dependent, varying with the specific biological application.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, research on related thiazolo-pyrimidine compounds demonstrated significant antiviral activity through Toll-like receptor (TLR) agonism, which could suggest a similar potential for this compound in enhancing immune responses against viral infections .

Anticancer Activity

In vitro studies have shown that various morpholine derivatives exhibit anticancer properties. The cytotoxicity of these compounds was assessed using MTT assays against different cancer cell lines, revealing that increasing concentrations lead to decreased cell viability. This suggests a potential application for this compound in cancer therapeutics .

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral potency of related compounds, it was found that administration at doses of 100 mg/kg and 300 mg/kg resulted in significant reductions in viral load in animal models. This indicates potential for further exploration of this compound as an antiviral agent .

- Cytotoxicity Assays : In a comparative analysis involving various morpholine derivatives, it was observed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |

| Synthesis Method | Reaction of morpholine with tetrahydrofuran |

| Biological Activities | Antiviral, anticancer |

| Mechanism of Action | Modulation of enzyme/receptor activity |

| Potential Applications | Drug development for viral infections and cancer |

Eigenschaften

CAS-Nummer |

728008-08-0 |

|---|---|

Molekularformel |

C8H16N2O2 |

Molekulargewicht |

172.22 g/mol |

IUPAC-Name |

(3S,4S)-4-morpholin-4-yloxolan-3-amine |

InChI |

InChI=1S/C8H16N2O2/c9-7-5-12-6-8(7)10-1-3-11-4-2-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |

InChI-Schlüssel |

LVRARYPUYXXYIN-HTQZYQBOSA-N |

SMILES |

C1COCCN1C2COCC2N |

Isomerische SMILES |

C1COCCN1[C@@H]2COC[C@H]2N |

Kanonische SMILES |

C1COCCN1C2COCC2N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.